3-亚甲基-2-降冰片酮

描述

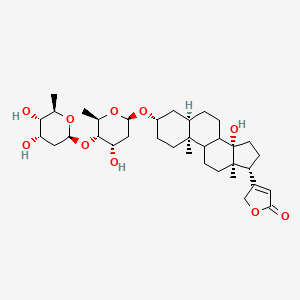

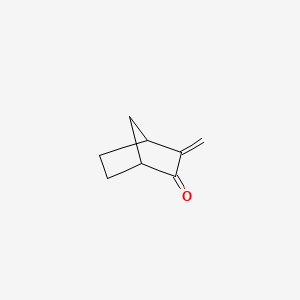

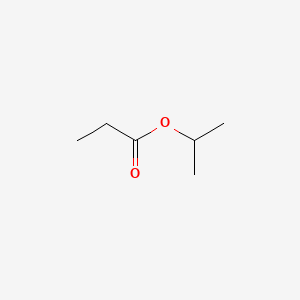

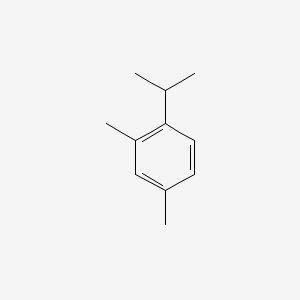

3-Methylene-2-norbornanone (3M2N) is a cyclic ketone with a molecular formula of C7H8O. It is an important intermediate in organic synthesis and has a wide range of applications in the production of pharmaceuticals, fragrances, and other materials. 3M2N has been extensively studied in recent years due to its potential as a therapeutic agent and its ability to modulate various biochemical and physiological processes.

科学研究应用

抗癌研究中的抗增殖剂

3-亚甲基-2-降冰片酮作为一种抗增殖剂显示出有希望的结果,尤其对具有突变p53的细胞有效,而突变p53是各种癌症中常见的突变。它能够选择性靶向突变型p53细胞类型,而对具有野生型p53的细胞活性较低,这表明其在癌症治疗中的潜在用途。该化合物及其类似物还展示了重折叠突变型p53蛋白的能力,暗示了与突变型p53蛋白的可能相互作用以及与p53介导的细胞凋亡诱导相关的作用机制 (Reddy et al., 2004).

药物化学中的合成与应用

3-亚甲基-2-降冰片酮衍生物,如1,2-降冰片二酰胺,已被合成,并被认为是手性邻二胺的极好前体。这些二胺在药物化学和不对称合成中具有众多应用。降冰片骨架的刚性结构使得能够研究这些化合物中的构象平衡,为其在开发新药和治疗剂中的潜在应用提供了有价值的见解 (Martínez et al., 2001).

聚合和材料科学

该化合物已被用于通过开环复分解共聚合成功能化整体材料。此过程涉及在特定色谱柱内对降冰-2-烯和相关化合物的共聚,从而产生具有特定微结构的分离介质。由于其独特的微结构特性,这些材料在分离技术和材料科学等各个领域都有应用 (Sinner & Buchmeiser, 2000).

拓扑和合成方法

3-亚甲基-2-降冰片酮在分子支架的合成中也很重要,特别是在形成[n]多降冰片烷及其杂原子类似物中。这些分子结构通过连接双环[2.2.1]庚烷(降冰片烷)亚基形成,表现出弯曲的拓扑,可以通过用杂原子桥取代亚甲基桥来改变。这种合成方法对设计具有不同拓扑特征的分子结构具有广泛的意义 (Warrener, 2000).

安全和危害

3-Methylene-2-norbornanone is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

生化分析

Biochemical Properties

3-Methylene-2-norbornanone plays a significant role in biochemical reactions due to its reactive methylene group. It can act as a reactant in the preparation of various compounds, such as 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one . The compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can react with aryl lithium reagents to form 2-aryl-3-methylene-endo-norbornanols . These interactions are crucial for understanding the compound’s role in biochemical pathways.

Cellular Effects

3-Methylene-2-norbornanone has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that 3-Methylene-2-norbornanone may have anti-proliferative effects on certain cell types, potentially through p53 mediated apoptosis . This suggests that the compound could be useful in cancer research and therapy. Additionally, its impact on cell signaling pathways could provide insights into its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 3-Methylene-2-norbornanone involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can act as a reactant in the presence of tetrabutylammonium decatungstate (TBADT) photocatalyst to prepare various compounds . These binding interactions and subsequent biochemical reactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylene-2-norbornanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylene-2-norbornanone is stable under specific conditions, with a boiling point of 69-71°C at 11 mmHg and a density of 0.997 g/mL at 25°C . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 3-Methylene-2-norbornanone can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity. At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the threshold effects and safe dosage ranges to ensure the compound’s efficacy and safety in therapeutic applications .

Metabolic Pathways

3-Methylene-2-norbornanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be used as a reactant to prepare other compounds, such as 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one

Transport and Distribution

The transport and distribution of 3-Methylene-2-norbornanone within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that 3-Methylene-2-norbornanone can be transported and distributed efficiently within biological systems, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 3-Methylene-2-norbornanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

3-methylidenebicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOOZJAPZFHNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2CCC(C2)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971372 | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-27-3 | |

| Record name | Methylenenorcamphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5597-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylenenorbornan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylene-2-norbornanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylenenorbornan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 3-Methylene-2-norbornanone in organic synthesis?

A1: 3-Methylene-2-norbornanone is a versatile building block in organic synthesis. One notable application is its use as a radical acceptor. Research demonstrates that under photocatalytic conditions using tetrabutylammonium decatungstate (TBADT), 3-Methylene-2-norbornanone reacts with benzoyl radicals generated from aromatic aldehydes. [] This reaction leads to the formation of β-functionalized aryl alkyl ketones with good stereoselectivity. [] This method allows for the synthesis of complex molecules containing various functional groups, expanding the possibilities for drug discovery and material science.

Q2: Can you provide details about the stereoselective reaction of 3-Methylene-2-norbornanone with benzoyl radicals?

A2: Research shows that 3-Methylene-2-norbornanone exhibits excellent stereoselectivity when reacting with benzoyl radicals generated via TBADT photocatalysis. [] The reaction specifically yields the stereoisomer where the benzoyl group adds to the less hindered face of the methylene group in 3-Methylene-2-norbornanone. [] This stereochemical outcome is likely due to steric factors governing the approach of the bulky benzoyl radical.

Q3: Is it possible to control the cis-trans isomer ratio of products derived from 3-Methylene-2-norbornanone?

A3: Yes, research suggests methods for controlling the cis-trans isomer ratio of 3-acetylcyclopentane methyl carboxylic ester, a compound derived from 3-Methylene-2-norbornanone. [] The reaction of 3-Methylene-2-norbornanone with sulfuric acid and hydrogen peroxide, followed by treatment with sodium hydrogen sulfite, yields a mixture of cis and trans isomers of 3-acetylcyclopentane methyl carboxylic ester. [] While the specific conditions influencing the ratio are not detailed in the abstract, it suggests that manipulation of reaction parameters like temperature and time could potentially control the isomeric outcome.

Q4: Are there any studies exploring the anti-proliferative activity of 3-Methylene-2-norbornanone derivatives?

A4: While the provided abstract lacks details, it mentions that 3-Methylene-2-norbornanone has been identified as a potent anti-proliferative agent. [] The mechanism of action is proposed to involve p53-mediated apoptosis, suggesting potential applications in cancer research. [] Further studies are necessary to elucidate the structure-activity relationship and to confirm these preliminary findings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)

![[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine](/img/structure/B1204461.png)

![1,2,3,4-Tetrahydrobenzo[a]fluorene](/img/structure/B1204468.png)